2-Ethynyloxetane

概要

説明

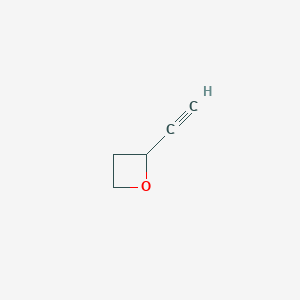

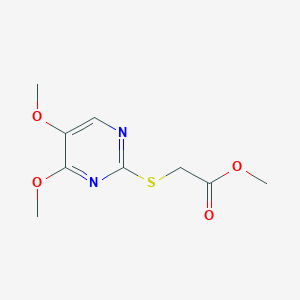

2-Ethynyloxetane is a cyclic, organic compound with the chemical formula C5H6O . It has an average mass of 82.101 Da and a monoisotopic mass of 82.041862 Da .

Synthesis Analysis

The synthesis of oxetanes, including this compound, often involves the formation of the oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . A related method uses the sodium anion of an NTs-sulfoximine . The scope of oxetanes accessed through this method has been expanded to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives .

Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered ring containing three carbon atoms and one oxygen atom . The presence of an ethynyl group (C≡CH) attached to the oxetane ring distinguishes this compound from other oxetane derivatives .

Chemical Reactions Analysis

Oxetanes, including this compound, can undergo a variety of chemical reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes in good yields . The vinyl derivatives successfully undergo bromination with Br2 or epoxidation with m-CPBA . Consecutive ring expansion can be performed, treating chiral oxetanes with dimethylsulfoxonium methylides to form chiral tetrahydrofurans (THFs), also with conservation of ee .

科学的研究の応用

Synthesis and Characterization

2-Ethynyloxetane's applications in scientific research are primarily in the realm of organic synthesis and chemical characterization. The compound serves as a precursor or intermediate in the synthesis of complex molecules. For instance, an Fe-catalyzed highly regio- and diastereoselective reaction of 4-ethynyloxetan-2-ones with Grignard reagents has been developed, enabling the synthesis of alkynes with complete inversion of the β-carbon atom's absolute configuration. This process allows for the production of optically active acids and esters, which are crucial for generating compounds with two chiral centers and axial allene chirality (Zhang et al., 2014).

Alkynylation in Organic Synthesis

Ethynylbenziodoxol(on)es (EBXs), closely related to this compound, have been utilized as electrophilic alkyne-transfer reagents in organic synthesis. A study highlighted the light-driven intermolecular charge transfer induced reactivity between EBXs and phenols, leading to the formation of (Z)-2-iodovinyl phenyl ethers with excellent regio- and stereoselectivity. This method demonstrates a novel approach to alkynylation, expanding the utility of this compound derivatives in synthesizing complex organic molecules (Liu et al., 2018).

Medicinal Chemistry Applications

The acetylene (ethynyl) group, a fundamental component of this compound, plays a significant role in medicinal chemistry. Its incorporation into drug molecules has facilitated the targeting of a wide range of therapeutic proteins. The terminal alkyne functionality, representative of the ethynyl group, is also utilized in chemical biology probes for molecular target identification and target engagement assessment. This highlights the compound's significance beyond synthesis, contributing to advancements in drug discovery and development (Talele, 2020).

Bioorthogonal Chemistry

This compound derivatives have found applications in bioorthogonal chemistry, a field that involves chemical reactions occurring inside living systems without interfering with native biochemical processes. For example, 6-ethynyl-1,2,4-triazine, a derivative, has been used for the fluorescent labeling of oligonucleotides, demonstrating the utility of ethynyl derivatives in bioconjugate chemistry. This method facilitates the postsynthetic labeling of nucleic acids, providing tools for biological research and diagnostic applications (Reisacher et al., 2019).

作用機序

Target of Action

Oxetanes, a class of compounds to which 2-ethynyloxetane belongs, have been employed to improve drugs’ physiochemical properties . They are known to interact with various biological targets, depending on the specific drug molecule they are part of .

Mode of Action

For instance, they can provide rigidification of the overall structure and act as a hydrogen-bond acceptor for a threonine-OH group in the binding pocket . The exact interaction of this compound with its targets would depend on the specific biological context and the other components of the molecule it is part of.

Biochemical Pathways

Oxetanes are known to be involved in various biochemical reactions, including epoxide opening with trimethyloxosulfonium ylide . The exact pathways affected by this compound would depend on its specific targets and the biological context.

Pharmacokinetics

Oxetanes are generally known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Safety and Hazards

将来の方向性

Oxetanes, including 2-Ethynyloxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have been used in drug discovery campaigns, with the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions being analyzed . This suggests that this compound and other oxetanes may continue to play a significant role in future drug discovery and development efforts .

特性

IUPAC Name |

2-ethynyloxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-2-5-3-4-6-5/h1,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMZVQKLKIHRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methylphenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B3127678.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl 2-furoate](/img/structure/B3127692.png)

![2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3127714.png)

![N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127724.png)

![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3127725.png)